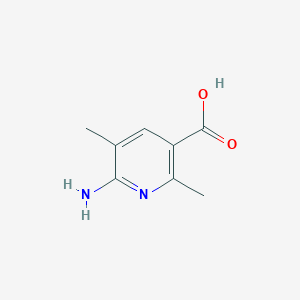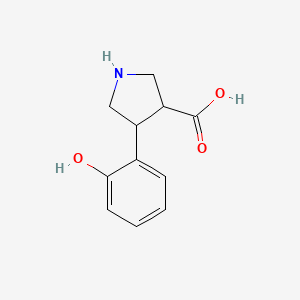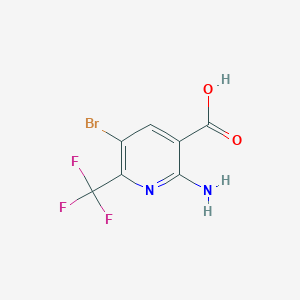![molecular formula C12H19NO3 B13524097 Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)
Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methyl group attached to an amine, which is further connected to a phenyl ring substituted with three methoxy groups at the 2, 4, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine typically begins with commercially available starting materials such as 2,4,6-trimethoxybenzaldehyde and methylamine.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield various reduced derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, where they can be replaced by other substituents like halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine is used as an intermediate in the synthesis of various complex organic molecules.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Pharmacology: The compound is studied for its potential pharmacological properties, including its interaction with neurotransmitter receptors.
Drug Development: It serves as a scaffold for the development of new therapeutic agents targeting neurological disorders.
Industry:
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine exerts its effects involves its interaction with various molecular targets. The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to changes in cellular responses, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trimethoxyphenethylamine: This compound is structurally similar but differs in the position of the methoxy groups on the phenyl ring.
3,4,5-Trimethoxyphenethylamine: Another similar compound with methoxy groups at different positions, affecting its chemical and biological properties.
Uniqueness: Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C12H19NO3 |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
N-methyl-2-(2,4,6-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO3/c1-13-6-5-10-11(15-3)7-9(14-2)8-12(10)16-4/h7-8,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
USGXXINUTSOMOI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=C(C=C(C=C1OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


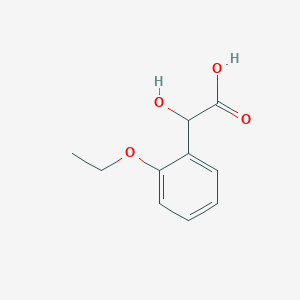
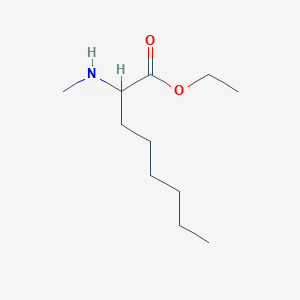
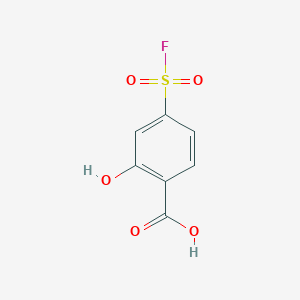
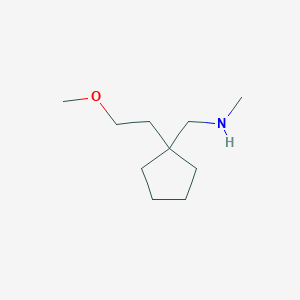
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13524026.png)
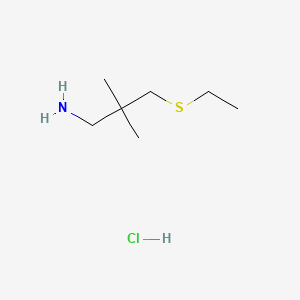
![rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole](/img/structure/B13524036.png)
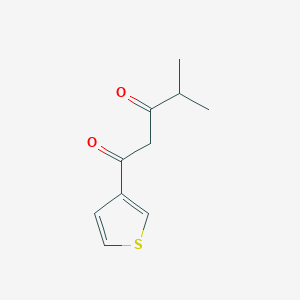
![9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)
![1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride](/img/structure/B13524055.png)
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride](/img/structure/B13524062.png)
